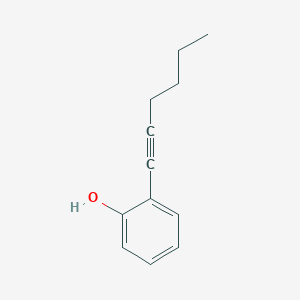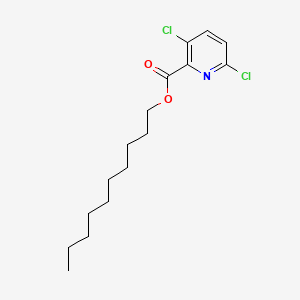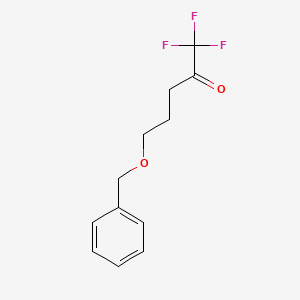
Phenol, 2-(1-hexynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(1-hexynyl)- is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a hexynyl group attached to the second position of the phenol ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-(1-hexynyl)- can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a hexynyl group. This reaction typically requires a strong base such as sodium hydroxide and is conducted under elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, phenols are often produced from benzene derivatives. For instance, benzene can be sulfonated to form benzene sulfonic acid, which is then treated with sodium hydroxide to yield sodium phenoxide. Acidification of sodium phenoxide produces phenol .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(1-hexynyl)- undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Applications De Recherche Scientifique
Phenol, 2-(1-hexynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phenol, 2-(1-hexynyl)- involves its interaction with various molecular targets. Phenols are known to exert their effects through hydrogen bonding and interactions with enzymes and proteins. The hydroxyl group in phenols can form hydrogen bonds with amino acids in proteins, affecting their structure and function . Additionally, phenols can undergo redox reactions, influencing cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Phenol, 2-(1-hexynyl)- can be compared with other phenolic compounds such as catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene) . While these compounds share the phenol moiety, the presence of the hexynyl group in phenol, 2-(1-hexynyl)- imparts unique chemical and physical properties, making it distinct in its reactivity and applications.
Conclusion
Phenol, 2-(1-hexynyl)- is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in both academic and industrial settings.
Propriétés
Numéro CAS |
125345-27-9 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-hex-1-ynylphenol |
InChI |
InChI=1S/C12H14O/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10,13H,2-4H2,1H3 |
Clé InChI |
WKKVYDGBHJLYRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)




